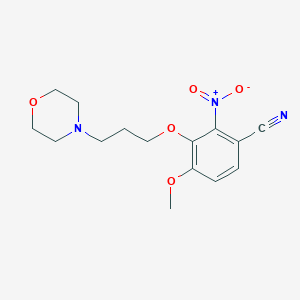

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile . This name adheres to the following conventions:

- Parent structure identification : The base structure is benzonitrile, a benzene ring with a cyano (-C≡N) substituent.

- Substituent numbering : The nitro (-NO₂) group occupies position 2, the methoxy (-OCH₃) group occupies position 4, and the 3-morpholinopropoxy chain is attached at position 3.

- Prefix ordering : Substituents are listed alphabetically, with locants arranged to achieve the lowest possible numbering sequence.

The molecular formula C₁₅H₁₉N₃O₅ reflects the integration of a benzene core with three distinct functional groups: a nitro group, a methoxy group, and a morpholine-containing propoxy chain.

| Component | Position | Substituent Formula |

|---|---|---|

| Benzonitrile core | - | C₆H₃(CN) |

| Nitro group | 2 | -NO₂ |

| Methoxy group | 4 | -OCH₃ |

| 3-Morpholinopropoxy chain | 3 | -O-(CH₂)₃-N(C₂H₄)₂O |

Molecular Architecture: Functional Group Analysis

The compound’s structure integrates four key functional groups, each contributing distinct electronic and steric effects:

- Nitro group (-NO₂) : A strong electron-withdrawing group (EWG) that induces meta-directing effects on electrophilic substitution reactions. Its planar geometry and resonance stabilization reduce electron density at the benzene ring’s ortho and para positions.

- Methoxy group (-OCH₃) : An electron-donating group (EDG) via resonance, which increases electron density at the para position relative to its attachment site.

- Morpholinopropoxy chain : A tertiary amine-containing ether chain. The morpholine ring (C₄H₈NO) introduces conformational flexibility and hydrogen-bonding capacity due to its oxygen and nitrogen atoms.

- Benzonitrile (-C≡N) : A polar EWG that enhances molecular rigidity and dipole moments.

The spatial arrangement of these groups creates a sterically congested environment, particularly at positions 2, 3, and 4 of the benzene ring.

Comparative Structural Analysis with Morpholine-Containing Benzene Derivatives

Structural analogs of this compound often exhibit variations in substituent positioning or functional group composition. For example:

The positional isomerism in these derivatives significantly impacts reactivity. For instance, shifting the morpholinopropoxy group from position 3 to 5 alters the steric hindrance around the nitro group, potentially affecting its participation in reduction or substitution reactions.

Stereoelectronic Effects of Nitro-Cyanobenzene Core

The nitro-cyanobenzene core exhibits pronounced stereoelectronic interactions:

- Resonance effects : The nitro group withdraws electron density through conjugation, while the cyano group further depletes electron density at the aromatic ring. This dual EWG configuration creates a highly electron-deficient aromatic system, favoring nucleophilic aromatic substitution under specific conditions.

- Dipole interactions : The nitro group’s dipole moment (∼4.0 D) and the cyano group’s dipole (∼3.5 D) align to generate a net molecular dipole oriented toward the nitro moiety.

- Torsional strain : The ortho-nitro and para-methoxy groups create torsional strain due to van der Waals repulsion between adjacent substituents.

These effects collectively influence the compound’s solubility, stability, and reactivity. For example, the electron-deficient aromatic ring may resist electrophilic attack but facilitate reactions with strong nucleophiles such as hydrazines or Grignard reagents.

Structure

3D Structure

Properties

CAS No. |

1006378-06-8 |

|---|---|

Molecular Formula |

C15H19N3O5 |

Molecular Weight |

321.33 g/mol |

IUPAC Name |

4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |

InChI |

InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3 |

InChI Key |

CKFSWUDHONAALT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-Hydroxy-4-methoxybenzonitrile

The alkylation step introduces the 3-morpholinopropoxy group at the 3-position of 3-hydroxy-4-methoxybenzonitrile. Key variations in reagents, solvents, and conditions are analyzed below.

Nucleophilic Substitution with N-(3-Chloropropyl)morpholine

The most common method employs N-(3-chloropropyl)morpholine as the alkylating agent under basic conditions.

Potassium Carbonate in Acetonitrile

- Reagents :

- 3-Hydroxy-4-methoxybenzonitrile

- N-(3-Chloropropyl)morpholine

- K₂CO₃ (1.5–2.0 equiv)

- Acetonitrile (solvent)

- Conditions :

- Temperature: 80–85°C

- Duration: 10–12 hours

- Yield : 94–99%

- Procedure :

A mixture of 3-hydroxy-4-methoxybenzonitrile, K₂CO₃, and N-(3-chloropropyl)morpholine in acetonitrile is refluxed. Post-reaction, the solvent is distilled, and the product is isolated via filtration or extraction with methylene chloride.

Nitration of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

Nitration introduces the nitro group at the 2-position. This step is highly exothermic and requires precise temperature control.

Nitrating Agents and Conditions

Nitric Acid/Sulfuric Acid Mixture

- Reagents :

- 70% HNO₃

- 70% H₂SO₄ (1:5 v/v)

- Conditions :

- Temperature: 0–25°C

- Duration: 2–3 hours

- Yield : 84–95%

- Procedure :

The alkylated intermediate is added to the HNO₃/H₂SO₄ mixture under cooling. The product precipitates upon ice-water quenching and is filtered.

Concentrated Nitric Acid in Glacial Acetic Acid

Industrial-Scale Optimization

Patents highlight scalable processes minimizing intermediate isolation:

Comparative Analysis of Methods

| Parameter | Alkylation (Acetonitrile/K₂CO₃) | Alkylation (DMF/Na₂CO₃) | Nitration (HNO₃/H₂SO₄) | Nitration (HNO₃/AcOH) |

|---|---|---|---|---|

| Yield | 94–99% | ~90% | 84–95% | 95.3% |

| Reaction Time | 10–12 h | 7 h | 2–3 h | 2 h |

| Temperature | 80–85°C | 75–80°C | 0–25°C | 25°C |

| Scalability | High | Moderate | High | Moderate |

| Solvent Handling | Easier recovery | Complex removal | Corrosive | Moderate |

Challenges and Mitigation Strategies

Isomer Formation During Nitration

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Precursor Compound: 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

The precursor to the target compound lacks the nitro group at position 2. Key differences include:

Methyl Ester Analog: Methyl 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

This analog (CAS: 214472-37-4) replaces the nitrile group with a methyl ester. Key distinctions:

- Synthetic Utility : The ester is less reactive in nucleophilic substitution reactions, limiting its use in further derivatization .

Morpholinopropoxy-Containing Benzimidazoles

Compounds like 1-[4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxybenzimidazole () share the morpholinopropoxy group but have a benzimidazole core instead of benzonitrile.

- Pharmacology : Benzimidazoles target proton pumps (e.g., anti-ulcer agents), whereas the target compound’s benzonitrile scaffold is tailored for kinase inhibition .

- Structural Flexibility: The morpholinopropoxy group enhances solubility in both classes, but the benzonitrile’s planar structure allows better EGFR binding .

Pharmacological and Physicochemical Properties

Antitumor Activity vs. Quinazoline Derivatives

The target compound’s nitro group enhances its role as a precursor to quinazoline EGFR inhibitors. Compared to 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline:

- Potency : The quinazoline derivative shows higher EGFR inhibition (IC₅₀: 0.1 nM vs. <1 µM for the target compound) due to optimized binding interactions .

- Thermal Stability : The target compound has a melting point of 127°C, while quinazoline derivatives typically melt above 200°C, reflecting stronger intermolecular forces .

Physicochemical Data

Biological Activity

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 316.36 g/mol. The compound features a nitro group, a methoxy group, and a morpholinopropoxy side chain, which contribute to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the morpholinopropoxy moiety enhances the compound's solubility and bioavailability, facilitating its interaction with target molecules in biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial therapies.

- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in cancer progression and microbial resistance. The precise mechanisms of enzyme interaction are under investigation, but preliminary findings are promising .

Case Studies

- In Vitro Anticancer Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity .

- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This suggests that the compound could serve as a lead structure for developing new antibiotics .

Data Tables

| Biological Activity | Effect | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7) | Cytotoxicity | 15 µM |

| Antimicrobial (S. aureus) | Inhibition | 32 µg/mL |

| Antimicrobial (E. coli) | Inhibition | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.